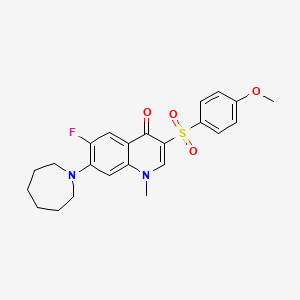
7-(azepan-1-yl)-6-fluoro-3-((4-methoxyphenyl)sulfonyl)-1-methylquinolin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(azepan-1-yl)-6-fluoro-3-((4-methoxyphenyl)sulfonyl)-1-methylquinolin-4(1H)-one is a useful research compound. Its molecular formula is C23H25FN2O4S and its molecular weight is 444.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 7-(azepan-1-yl)-6-fluoro-3-((4-methoxyphenyl)sulfonyl)-1-methylquinolin-4(1H)-one is a member of the quinoline family, which has garnered attention for its diverse biological activities, particularly in the field of medicinal chemistry. This article aims to provide a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of quinoline derivatives typically involves multi-step reactions that can include cyclization and functional group modifications. The specific compound can be synthesized through a series of reactions involving starting materials like 4-methoxyphenylsulfonyl chloride and appropriate azepane derivatives. The final product is characterized by its unique structural features, including a fluoro group and a sulfonamide moiety, which are known to enhance biological activity.
Structural Formula
The structural formula of the compound can be represented as follows:
Anticancer Properties
Numerous studies have indicated that quinoline derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have shown potent inhibitory effects against various cancer cell lines, including MCF-7 (breast cancer) and Hela (cervical cancer) cells.
Case Study: MCF-7 Cell Line
In a study evaluating the cytotoxicity of quinoline derivatives, it was found that certain compounds induced apoptosis in MCF-7 cells more effectively than standard chemotherapeutic agents like Doxorubicin. The mechanism involved cell cycle arrest at the G2/M phase and increased apoptotic markers, indicating that these compounds could serve as potential therapeutic agents for breast cancer treatment .
The anticancer activity of this compound can be attributed to several mechanisms:
- Topoisomerase Inhibition : Similar compounds have been reported to inhibit Topoisomerase I, an essential enzyme for DNA replication and transcription. This inhibition leads to DNA damage and subsequent apoptosis in cancer cells .
- Apoptosis Induction : The compound may activate intrinsic apoptotic pathways, leading to increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic proteins .
- Cell Cycle Arrest : Studies have demonstrated that these compounds can cause cell cycle arrest, preventing cancer cells from proliferating .
Pharmacological Studies
Pharmacological evaluations have shown that quinoline derivatives possess not only anticancer properties but also antimicrobial and anti-inflammatory activities. These findings suggest that the compound could have broader therapeutic applications beyond oncology.
Table 1: Biological Activities of Quinoline Derivatives
| Activity Type | Example Compounds | Observed Effects |
|---|---|---|
| Anticancer | 7-(azepan-1-yl) derivatives | Induction of apoptosis in MCF-7 cells |
| Antimicrobial | Various quinolines | Inhibition of bacterial growth |
| Anti-inflammatory | Selected derivatives | Reduction in inflammatory markers |
属性
IUPAC Name |
7-(azepan-1-yl)-6-fluoro-3-(4-methoxyphenyl)sulfonyl-1-methylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN2O4S/c1-25-15-22(31(28,29)17-9-7-16(30-2)8-10-17)23(27)18-13-19(24)21(14-20(18)25)26-11-5-3-4-6-12-26/h7-10,13-15H,3-6,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFVQLQCRSGXVSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCCC3)F)S(=O)(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













